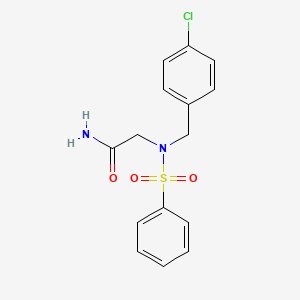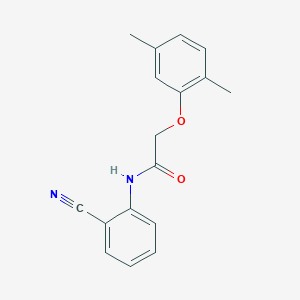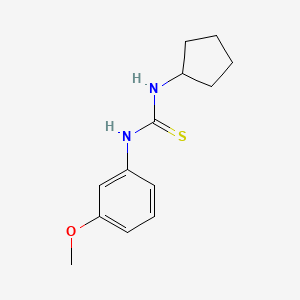
N-cyclopentyl-N'-(3-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N'-(3-methoxyphenyl)thiourea, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been implicated in several diseases, including cancer and inflammation. CPI-455 has shown promise as a potential therapeutic agent for these diseases, and research on its synthesis, mechanism of action, and effects is ongoing.
Mecanismo De Acción
N-cyclopentyl-N'-(3-methoxyphenyl)thiourea works by inhibiting the activity of BET proteins, which are involved in the regulation of gene expression. Specifically, it binds to the bromodomain of BET proteins, preventing them from interacting with acetylated histones and other transcriptional coactivators. This, in turn, leads to a decrease in the expression of genes that are involved in cell proliferation and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In addition to inhibiting the growth of cancer cells and reducing inflammation, it has also been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopentyl-N'-(3-methoxyphenyl)thiourea is that it is a small molecule inhibitor that can be easily synthesized and modified. This makes it a useful tool for studying the role of BET proteins in disease and for developing new therapeutic agents. However, one limitation is that it may not be effective in all types of cancer cells or in all models of inflammation. Further research is needed to determine its efficacy in different contexts.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-N'-(3-methoxyphenyl)thiourea. One area of focus is the development of new analogs and derivatives that may have improved efficacy and selectivity. Another area of focus is the identification of biomarkers that can predict response to this compound and other BET inhibitors. Additionally, researchers are investigating the potential of combining this compound with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its efficacy.
Métodos De Síntesis
N-cyclopentyl-N'-(3-methoxyphenyl)thiourea can be synthesized using a multistep process that involves the reaction of cyclopentylamine with 3-methoxybenzoyl chloride, followed by the addition of thiourea. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N'-(3-methoxyphenyl)thiourea has been the subject of several scientific studies, with researchers investigating its potential as a therapeutic agent for cancer and inflammatory diseases. In preclinical studies, this compound has been shown to inhibit the growth of several types of cancer cells, including acute myeloid leukemia and triple-negative breast cancer. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
Propiedades
IUPAC Name |
1-cyclopentyl-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-16-12-8-4-7-11(9-12)15-13(17)14-10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMROPADNMUNIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5731646.png)
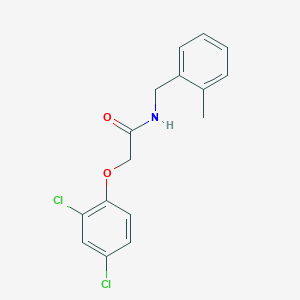

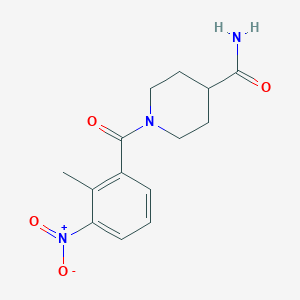
![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5731676.png)

![N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5731694.png)


![methyl 4-{[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5731699.png)

![4-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5731711.png)
